2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine
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Overview
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a tert-butyldimethylsilyl-protected hydroxymethyl group. This compound is of interest in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine typically involves the protection of a hydroxymethyl group with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the silyl-protected group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine is utilized in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the silyl-protected hydroxymethyl group and the pyrimidine ring. The tert-butyldimethylsilyl group provides stability and protects the hydroxymethyl group from unwanted reactions, allowing for selective modifications. The pyrimidine ring can interact with various molecular targets, including enzymes and nucleic acids, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
- 2-(((tert-Butyldimethylsilyl)oxy)ethoxy)ethanamine
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine is unique due to its specific combination of a pyrimidine ring and a silyl-protected hydroxymethyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions while maintaining the integrity of the pyrimidine ring sets it apart from other similar compounds.
Properties
IUPAC Name |
tert-butyl-dimethyl-(pyrimidin-2-ylmethoxy)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OSi/c1-11(2,3)15(4,5)14-9-10-12-7-6-8-13-10/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGBRXALGMTAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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